molecular formula C11H5F3N2 B595804 2-(Trifluoromethyl)quinoline-4-carbonitrile CAS No. 18706-26-8

2-(Trifluoromethyl)quinoline-4-carbonitrile

Cat. No. B595804
CAS RN: 18706-26-8
M. Wt: 222.17
InChI Key: JTPAVLXWCPOQJJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C11H5F3N2 . It has a molecular weight of 222.17 . This compound is used in scientific research and its unique structure enables diverse applications, from drug discovery to material synthesis.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a trifluoromethyl group at the 2-position and a carbonitrile group at the 4-position .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 222.17 .

Scientific Research Applications

  • Photovoltaic Properties : Quinoline derivatives like Ph-HPQ and Ch-HPQ have been studied for their absorbance and energy band diagrams. They have been found to exhibit photovoltaic properties and can be used in the fabrication of organic–inorganic photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Corrosion Inhibition : Novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, have shown effective corrosion inhibition properties for mild steel in acidic media. This inhibition occurs due to the adsorption of inhibitor molecules on the metal surface (Singh, Srivastava, & Quraishi, 2016).

  • Computational Studies on Corrosion Inhibition : Computational studies have been conducted on the corrosion inhibition performances of quinoline derivatives against iron corrosion, providing insights into the relationship between corrosion inhibition and global reactivity descriptors (Erdoğan et al., 2017).

  • Synthesis and Characterization of Novel Quinoline Derivatives : Research has focused on the synthesis and characterization of new quinoline derivatives like 2-amino-4-(2,4,6-trinitrophenylamino)-quinoline-3-carbonitrile. These compounds have been studied using various spectroscopic techniques and computational analysis (Al-Ahmary et al., 2018).

  • Therapeutic Applications : A study on 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives demonstrated their potential as irreversible inhibitors of human epidermal growth factor receptor-2 kinase, indicating potential therapeutic applications (Tsou et al., 2005).

  • Synthesis Methods : Research has also been conducted on the synthesis methods of quinoline derivatives, such as the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles without a catalyst, highlighting advancements in efficient and sustainable synthesis techniques (Tu et al., 2007).

  • Fluorescent Probes for DNA Detection : Novel aminated benzimidazo[1,2-a]quinolines, a type of quinoline derivative, have been synthesized and proposed as potential fluorescent probes for DNA detection, demonstrating the versatility of quinoline derivatives in biochemical applications (Perin et al., 2011).

properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPAVLXWCPOQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719866
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18706-26-8
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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